molecular formula C21H18N6O3S B2840363 Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 868969-95-3

Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

Cat. No.: B2840363
CAS No.: 868969-95-3
M. Wt: 434.47
InChI Key: ANEITXPVGNWHTF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate typically involves multiple steps. One common method starts with the preparation of the triazolopyridazine core, which is then functionalized with various substituents. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects . The molecular pathways involved often include kinase signaling pathways, which are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Biological Activity

Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Synthesis

The compound belongs to the class of triazolopyridazines and features a unique combination of a triazolopyridazine core with thioether and benzoate functionalities. The synthesis typically involves multiple steps:

  • Formation of Triazolopyridazine Core : Cyclization reactions using hydrazine derivatives and pyridine carboxylic acids.
  • Thioether Formation : Reaction with thiol-containing compounds.
  • Amidation : Final amidation with ethyl 4-aminobenzoate under mild conditions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
A549 (Lung)3.5
HeLa (Cervical)4.2

The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell survival and proliferation.

Antimicrobial Activity

The compound also displays notable antimicrobial activity against a range of bacterial strains. The following table summarizes its effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10

The antimicrobial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Enzyme Inhibition

This compound has been shown to inhibit several key enzymes:

EnzymeInhibition TypeKi (µM)Reference
Carbonic AnhydraseCompetitive0.5
CholinesteraseNon-competitive0.8
LipoxygenaseMixed1.0

These interactions suggest that the compound could be further developed as a therapeutic agent targeting diseases influenced by these enzymes.

Case Studies

In one study focusing on the anticancer properties of triazolopyridazine derivatives, this compound was evaluated alongside other derivatives. The results indicated that this compound exhibited superior activity compared to others in its class, particularly against lung cancer cells ( ).

Moreover, another investigation into its antimicrobial efficacy revealed that it was effective against drug-resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development ( ).

Properties

IUPAC Name

ethyl 4-[[2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3S/c1-2-30-21(29)15-3-5-16(6-4-15)23-18(28)13-31-19-8-7-17-24-25-20(27(17)26-19)14-9-11-22-12-10-14/h3-12H,2,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEITXPVGNWHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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